3-allyl-5,6-dimethyl-2-((2-(2-methylindolin-1-yl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain several functional groups and structural features that are common in organic chemistry. These include an allyl group, a thieno[2,3-d]pyrimidin-4(3H)-one moiety, and a 2-methylindolin-1-yl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the allyl group might be introduced via a reaction with an allyl halide, while the thieno[2,3-d]pyrimidin-4(3H)-one moiety could be formed via a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The thieno[2,3-d]pyrimidin-4(3H)-one moiety, for example, is a fused ring system containing both sulfur and nitrogen atoms .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the allyl group could participate in reactions such as allylic substitution or oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic systems .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of substituted 5-aminothieno[2,3-d] pyrimidines and their derivatives involves reactions of ethyl 5-amino-2-substituted thieno[2,3-d]pyrimidine-6carboxylates with different chemical reagents. These compounds show potential for further chemical modifications and applications in medicinal chemistry (Tumkyavichius, 1995).
Biological Activities and Applications
- Some derivatives exhibit significant analgesic, anti-inflammatory, and antimicrobial activities, suggesting their potential as therapeutic agents. For example, novel 2-methylthio-3-substituted amino-5,6-dimethyl thieno[2,3-d]pyrimidin-4(3H)-ones have shown potent analgesic and anti-inflammatory properties in preclinical studies, highlighting their potential as pain management and anti-inflammatory drugs (Alagarsamy et al., 2007).
Photophysical Properties and Sensing Applications
- Derivatives have been studied for their photophysical properties and applications in sensing. For instance, pyrimidine-phthalimide derivatives exhibit solid-state fluorescence and solvatochromism, making them candidates for development as colorimetric pH sensors and in materials science (Yan et al., 2017).
Antimicrobial and Antitubercular Activities
- Certain pyrimidine derivatives have been evaluated for their antimicrobial and antitubercular activities, showing promise against various bacterial and fungal strains, including mycobacterium tuberculosis. This indicates their potential use in treating infectious diseases (Chandrashekaraiah et al., 2014).
Green Synthetic Approaches
- Innovative, green synthetic methods have been developed for the production of thieno[2,3-d]pyrimidin-4(3H)-ones, demonstrating the possibility of more environmentally friendly approaches in pharmaceutical chemistry. These methods emphasize step economy and reduced environmental impact (Shi et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5,6-dimethyl-2-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S2/c1-5-10-24-21(27)19-14(3)15(4)29-20(19)23-22(24)28-12-18(26)25-13(2)11-16-8-6-7-9-17(16)25/h5-9,13H,1,10-12H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLBUIMLEBJKMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CSC3=NC4=C(C(=C(S4)C)C)C(=O)N3CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.